Canbisol
CAS No.: 56689-43-1
Cat. No.: VC3882305
Molecular Formula: C24H38O3
Molecular Weight: 374.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56689-43-1 |
|---|---|
| Molecular Formula | C24H38O3 |
| Molecular Weight | 374.6 g/mol |
| IUPAC Name | 6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
| Standard InChI | InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3 |
| Standard InChI Key | UEKGZFCGRQYMRM-UHFFFAOYSA-N |
| SMILES | CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
| Canonical SMILES | CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Introduction
Chemical Properties and Structural Characteristics
Canbisol’s molecular formula is C₂₄H₃₈O₃, with a molar mass of 374.56 g/mol . Its density is reported as 1.033 g/cm³, and it exists as a viscous liquid or glassy solid depending on temperature . The compound’s structure features a hexahydrodibenzo[b,d]pyran core modified with a dimethylheptyl side chain, distinguishing it from classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC) .
Table 1: Key Chemical Properties of Canbisol
The dimethylheptyl side chain enhances lipid solubility, facilitating blood-brain barrier penetration and contributing to its prolonged pharmacokinetic profile .
Synthesis and Production
While detailed industrial synthesis protocols are proprietary, laboratory-scale methods involve multi-step reactions starting from a benzopyran precursor. Key steps include:
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Alkylation: Introduction of the dimethylheptyl group via Grignard or organolithium reagents .
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Hydrogenation: Reduction of aromatic rings to achieve the hexahydro configuration .
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Functionalization: Hydroxylation at positions 1 and 9 to yield the final diol structure .
Recent advancements focus on optimizing catalytic hydrogenation to improve yield and stereochemical control, as side reactions may produce inactive diastereomers .
Pharmacological Profile
Receptor Binding Affinity
Canbisol exhibits high affinity for both CB₁ (Ki = 0.1 nM) and CB₂ (Ki = 0.2 nM) receptors, surpassing the binding potency of THC (CB₁ Ki = 10–40 nM) . This dual agonism underpins its broad physiological effects, ranging from neuromodulation to immune response regulation.
Table 2: Comparative Receptor Affinities of Cannabinoids
Functional Effects
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Central Nervous System: In rodent studies, Canbisol reduced intracranial self-stimulation (ICSS) response rates at high doses, suggesting mixed reinforcing properties .
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Cardiovascular System: Early patents describe antihypertensive effects, likely mediated by CB₁-mediated vasodilation .
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Metabolic Effects: Chronic administration in rats suppressed food intake, implicating hypothalamic CB₁ receptors in appetite regulation .
Research Applications
Receptor Mechanistic Studies
Canbisol’s high receptor affinity makes it a valuable tool for mapping cannabinoid receptor distribution and elucidating signaling pathways. For example, studies using tritiated Canbisol have visualized CB₁ receptor density in primate brains .
Drug Development
Adverse Effects and Toxicity
Preclinical Findings
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Hepatotoxicity: Elevated liver enzymes (ALT/AST) observed in rats at doses ≥10 mg/kg/day .
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Neurotoxicity: Prolonged exposure induced apoptosis in hippocampal neurons .
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Reproductive Effects: Reduced spermatogenesis in male rodents, reversible upon discontinuation .
Table 3: Adverse Effects in Animal Studies
| Effect | Species | Dose (mg/kg/day) | Duration | Source |
|---|---|---|---|---|
| Hepatotoxicity | Rat | 10 | 28 days | |
| Reduced Food Intake | Rat | 5 | 14 days | |
| Neuroapoptosis | Mouse | 20 | 60 days |
Human Data
No clinical trials have evaluated Canbisol in humans due to regulatory restrictions. Anecdotal reports from unregulated markets describe dizziness, tachycardia, and anxiety, consistent with CB₁ overstimulation .
Regulatory Status
Canbisol is classified as a Schedule I substance in the United States under the Controlled Substances Act due to its structural similarity to banned synthetic cannabinoids . In the European Union, it falls under the New Psychoactive Substances (NPS) regulations, prompting seizures in 20 member states as of 2023 .
Comparison with Natural and Synthetic Cannabinoids
Structural Analogues
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Hexahydrocannabinol (HHC): Shares the hexahydro core but lacks the dimethylheptyl chain, resulting in lower receptor affinity .
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Nabilone: A synthetic THC analog with FDA approval for chemotherapy-induced nausea; differs in side-chain configuration .
Functional Differences
Unlike CBD, which lacks psychoactivity, Canbisol’s CB₁ agonism produces THC-like euphoria and cognitive impairment .
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